5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-phenyl-1,2,4-oxadiazole
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Overview
Description
5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound that features two oxadiazole rings Oxadiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-phenyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-dimethylbenzohydrazide with phenyl isocyanate to form an intermediate, which is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the desired oxadiazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-phenyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of corresponding oxadiazole N-oxides.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted oxadiazole derivatives with various functional groups.
Scientific Research Applications
5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-phenyl-1,2,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug development due to its biological activity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular receptors, inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: A simpler oxadiazole derivative with similar biological activities.
1,3,4-Oxadiazole: Another oxadiazole isomer with distinct chemical properties.
5-(3-Methyl-1H-1,2,4-triazol-5-yl)-3-(4-trifluoromethoxyphenyl)-1,2,4-oxadiazole: A structurally related compound with different substituents.
Uniqueness
5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-phenyl-1,2,4-oxadiazole is unique due to its dual oxadiazole rings and specific substituents, which confer distinct chemical and biological properties. Its structure allows for versatile functionalization, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C19H16N4O2 |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-(3,4-dimethylphenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C19H16N4O2/c1-12-8-9-15(10-13(12)2)19-22-21-17(24-19)11-16-20-18(23-25-16)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 |
InChI Key |
FDDVEZKSKXFZCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(O2)CC3=NC(=NO3)C4=CC=CC=C4)C |
Origin of Product |
United States |
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